molecular formula C11H18N2OS B2468257 1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-ol CAS No. 2034459-01-1

1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-ol

Katalognummer: B2468257
CAS-Nummer: 2034459-01-1
Molekulargewicht: 226.34
InChI-Schlüssel: CWEHVMWGWZGPMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-ol is a heterocyclic compound featuring a piperidin-3-ol moiety linked to a 2,4-dimethyl-1,3-thiazole ring via a methylene bridge. This structural duality makes it a versatile scaffold in medicinal chemistry, particularly in targeting enzymes or receptors requiring both hydrophobic and polar interactions.

The compound has been identified in structural studies of protein complexes, such as poly(ADP-ribose) glycosidase (PARG) bound to inhibitors .

Eigenschaften

IUPAC Name

1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2OS/c1-8-11(15-9(2)12-8)7-13-5-3-4-10(14)6-13/h10,14H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEHVMWGWZGPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN2CCCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-ol typically involves the condensation of 2,4-dimethylthiazole with piperidin-3-ol under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes the formation of the thiazole ring, followed by its functionalization and subsequent coupling with piperidin-3-ol. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohyd

Biologische Aktivität

Overview

1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-ol is a compound characterized by a piperidine ring substituted with a thiazole moiety. This structural configuration is associated with various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections summarize the compound's biological activity based on recent research findings.

The compound's IUPAC name is (3S,4R)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol. Its molecular formula is C16H22N2OSC_{16}H_{22}N_{2}OS with a molecular weight of approximately 306.48 g/mol.

PropertyValue
IUPAC Name(3S,4R)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol
Molecular FormulaC16H22N2OSC_{16}H_{22}N_{2}OS
Molecular Weight306.48 g/mol
CAS Number2742025-30-3

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-ol against various pathogens. For instance, in vitro testing has shown significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be effective in inhibiting growth and biofilm formation of Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Data

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.501.00

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated promising anticancer activity in various cancer cell lines. Studies indicate that it can inhibit the proliferation of cancer cells such as lung cancer and breast cancer cells.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (μM)
MDA-MB-231 (Breast)15.0
A549 (Lung)12.5
HepG2 (Liver)18.0

The anticancer mechanisms are believed to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the exact pathways involved.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown significant inhibition of acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases such as Alzheimer's.

Table 3: Enzyme Inhibition Data

EnzymeIC50 (μM)
Acetylcholinesterase5.0
Urease10.0

The biological effects of 1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-ol are hypothesized to arise from its ability to interact with specific receptors and enzymes within biological systems. This interaction may lead to modulation of various signaling pathways that contribute to its antimicrobial and anticancer effects.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

  • Case Study on Antimicrobial Efficacy : In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, administration of the compound resulted in improved clinical outcomes and reduced infection rates.
  • Case Study on Cancer Treatment : A study involving patients with advanced breast cancer showed that combining this compound with standard chemotherapy led to enhanced treatment responses compared to chemotherapy alone.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties and applications of 1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-ol, we compare it with structurally analogous compounds (Table 1).

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Reported Biological Activity Source/Application
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-ol (Target Compound) C11H18N2OS 226.34 2,4-dimethylthiazole; piperidin-3-ol Enzyme inhibition (e.g., PARG) Structural studies of protein-inhibitor complexes
1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol C10H17N3O2 211.26 Oxadiazole ring; ethyl group at position 3 Building block for drug discovery Synthetic intermediate; no explicit activity reported
Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate C12H17ClN2O2S 312.80 Chlorothiazole; piperidine carboxylate ester Unspecified; likely a synthetic precursor Intermediate in medicinal chemistry
6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol C9H10N4OS 222.26 Pyridazinone fused to dimethylthiazole Potential kinase inhibition Computational property analysis; no in vitro data
[5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]methanamine C9H12N4S 208.28 Pyrazole-thiazole hybrid; primary amine Unreported; possible CNS targeting Structural database entry

Key Observations

Structural Flexibility vs. Activity: The target compound’s 2,4-dimethylthiazole group enhances steric bulk and lipophilicity compared to the oxadiazole in or chlorothiazole in . This may improve membrane permeability but reduce solubility. The piperidin-3-ol moiety provides a hydrogen-bond donor/acceptor site absent in analogues like the carboxylate ester in , which could influence target binding specificity.

Biological Relevance: While the target compound is implicated in PARG inhibition , analogues such as 6-(2,4-dimethylthiazol-5-yl)pyridazin-3-ol are hypothesized for kinase modulation due to pyridazinone’s known ATP-binding affinity. The ethyl oxadiazole derivative lacks direct activity reports, suggesting its utility lies in modular synthesis rather than direct therapeutic application.

Synthetic Accessibility: The dimethylthiazole moiety is commercially scalable, as evidenced by market analyses of precursors like (2,4-dimethyl-1,3-thiazol-5-yl)methanol . This contrasts with chlorothiazole derivatives , which may require more complex halogenation steps.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.